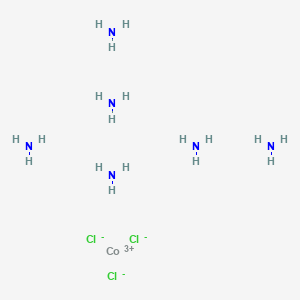

Hexaamminecobalt(III) chloride

描述

准备方法

Traditional Synthesis Methods

Air Oxidation with Charcoal Catalysis (Labguider Method)

This approach utilizes atmospheric oxygen for oxidation, accelerated by activated charcoal .

Reagents

-

Cobalt(II) chloride hexahydrate : 8 g

-

Ammonium chloride : 10 g

-

Concentrated ammonia : 50 mL

-

Activated charcoal : 0.8 g

Procedure

-

Dissolve NH₄Cl and CoCl₂·6H₂O in 50 mL water.

-

Add NH₃ and charcoal, then aerate the mixture for ~4 hours until color shifts from red to yellowish-brown.

-

Acidify with HCl, heat to 60–70°C, and filter to remove charcoal.

-

Precipitate crystals by adding 10 mL concentrated HCl and cooling to 0°C.

Mechanism

Charcoal provides a surface for O₂ adsorption, facilitating Co²⁺ → Co³⁺ oxidation:

2 + 4\text{H}^+ \rightarrow 4\text{Co}^{3+} + 2\text{H}2\text{O}

Yield: ~5% after purification .

Alternative Preparation Approaches

Hydrogen Peroxide-Mediated Synthesis (Crystalls.info Protocol)

A high-purity method optimized for crystal growth .

Stoichiometric Ratios

| Reagent | Quantity (g) | Molar Mass (g/mol) | Moles |

|---|---|---|---|

| CoCl₂·6H₂O | 88.95 | 237.93 | 0.374 |

| NH₄Cl | 20.00 | 53.49 | 0.374 |

| NH₃ (concentrated) | 65.51 | 17.03 | 3.846 |

| H₂O₂ (30%) | 6.36 | 34.01 | 0.187 |

Steps

-

Mix NH₃ and H₂O₂ in a flask.

-

Gradually add CoCl₂ and NH₄Cl solutions.

-

Filter precipitated product and recrystallize from hot acidic solution.

Crystallization

Green Chemistry Considerations

Green Star Assessment of Protocol B

The Green Star (GS) metric evaluates environmental impact across 12 principles:

| Principle | Reaction Score | Isolation Score | Purification Score | Global Score |

|---|---|---|---|---|

| P1: Waste Prevention | 3 | 1 | 3 | 1 |

| P2: Atom Economy | 1 | - | - | 1 |

| P3: Safer Syntheses | 1 | - | - | 1 |

Hazard Analysis

| Substance | Hazard Codes | Health | Environment | Persistence |

|---|---|---|---|---|

| CoCl₂·6H₂O | H334, H350, H410 | 3 | 3 | 2 |

| NH₃ | H290, H314, H400 | 3 | 2 | 1 |

| H₂O₂ | H302, H318 | 2 | 1 | 1 |

Protocol B scored a Global Green Star Index of 20.00, indicating moderate environmental friendliness .

Purification and Crystallization Techniques

Filtration and Washing

-

Isolation : Suction filtration removes charcoal and unreacted solids .

-

Washing : Ice-cold 95% ethanol eliminates residual NH₄Cl and H₂O₂ .

Recrystallization

-

Hot filtration : Dissolve crude product in 20 mL hot water + 0.5 mL HCl (70°C), then gravity filter .

-

Acidification : Adding 0.5 mL cold HCl induces crystallization .

Characterization and Quality Control

Spectroscopic Confirmation

Industrial and Research Applications

化学反应分析

Hexaamminecobalt(III) chloride undergoes various chemical reactions:

Oxidation and Reduction: The compound can act as an oxidizing agent. Upon heating, it loses ammonia ligands, forming stronger oxidants.

Substitution Reactions: The chloride ions in the compound can be exchanged with other anions such as nitrate, bromide, iodide, and sulfamate, forming corresponding derivatives.

Common Reagents and Conditions: Reactions typically involve acids or other anionic reagents under controlled temperatures.

科学研究应用

Structural Biology Applications

Stabilization of Nucleic Acids

Hexaamminecobalt(III) chloride plays a crucial role in structural biology, particularly in the study of DNA and RNA. The positive charge of the cobalt ion stabilizes the negatively charged phosphate backbone of nucleic acids, facilitating structural analysis through techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. This stabilization is vital for resolving the tertiary structures of these biomolecules, which are essential for understanding their functions and interactions .

Induction of DNA Conformational Changes

Research indicates that this compound can induce conformational changes in DNA from its classical B-form to the Z-form. This transition is significant for studies on DNA dynamics and interactions with other molecules, providing insights into the mechanisms of gene regulation and expression .

Medicinal Chemistry Applications

Anticancer Properties

This compound has shown potential as an antineoplastic agent. A study involving mice demonstrated its ability to modulate various parameters associated with carcinogenesis induced by diethylnitrosamine (DENA). The compound was administered at a concentration of 100 ppm in drinking water over 14 weeks, resulting in significant protective effects against liver damage compared to lung tissue. Histopathological analyses revealed that it could reverse DENA-induced biochemical changes, highlighting its potential as a therapeutic agent against chemically induced hepatocarcinogenesis .

Antibacterial Activity

The compound exhibits notable antibacterial properties. In laboratory studies, different concentrations (250, 500, and 1000 ppm) of this compound were tested against various microorganisms. The results indicated significant zones of inhibition, suggesting its effectiveness as an antibacterial agent .

Photochemistry Applications

Photoinitiators in Polymerization

This compound serves as a photoinitiator in free radical polymerization processes. It is used alongside other compounds to initiate polymerization under UV light conditions. The compound's ability to generate radicals upon exposure to light makes it valuable in modifying polymeric materials, enhancing their properties for various industrial applications .

Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Structural Biology | Stabilization of nucleic acids | Facilitates X-ray crystallography and NMR studies |

| Induces conformational changes in DNA | Transition from B-form to Z-form observed | |

| Medicinal Chemistry | Anticancer agent | Protects against liver damage induced by DENA |

| Antibacterial properties | Significant inhibition zones against various microorganisms | |

| Photochemistry | Photoinitiator for polymerization | Initiates free radical polymerization under UV light |

作用机制

The mechanism of action of hexaamminecobalt(III) chloride involves its ability to stabilize the tertiary structure of nucleic acids. The positive cobalt(III) ion interacts with the negatively charged phosphate backbone of DNA or RNA, facilitating structural transitions and stabilization. This property is particularly useful in X-ray crystallography and NMR studies .

相似化合物的比较

Key Properties:

- Solubility : 0.26 M in water at 20°C (6.95 g/100 mL) .

- Thermal Stability : Decomposes upon heating, losing ammonia ligands to form oxidizing species .

- Applications: Structural Biology: Stabilizes DNA/RNA phosphate backbones in X-ray crystallography . Analytical Chemistry: Determines cation exchange capacity (CEC) in soils via the hexaamminecobalt(III) method . Catalysis: Precursor for synthesizing cobalt-based nanomaterials and photocatalysts .

Hexaamminecobalt(III) chloride is compared below with analogous complexes featuring different counterions (e.g., MnO₄⁻, ReO₄⁻, Br⁻) and synthesis challenges.

Comparative Analysis of Physical and Chemical Properties

Table 1: Key Properties of Hexaamminecobalt(III) Complexes

| Compound | Formula | Solubility (Water) | Synthesis Method | Key Applications |

|---|---|---|---|---|

| This compound | [Co(NH₃)₆]Cl₃ | 0.26 M (20°C) | CoCl₂ + NH₃/NH₄Cl, 0–5°C | Crystallography, CEC, catalysis |

| Dichloride permanganate | [Co(NH₃)₆]Cl₂(MnO₄) | 7.89 g/100 mL (RT) | [Co(NH₃)₆]Cl₃ + KMnO₄/NaMnO₄ | Oxidizing agents, material synthesis |

| Perrhenate trihydrate | Co(NH₃)₆₃·2H₂O | Low solubility | Precipitation with HReO₄ (60% Re excess) | Catalysis, inorganic precursors |

| Bromide | [Co(NH₃)₆]Br₃ | 0.04 M (18°C) | Anion exchange from chloride | Research applications |

| Sulfate | [Co(NH₃)₆]₂(SO₄)₃ | Not synthesized | Failed reactions with sulfate sources | N/A |

Key Observations:

Solubility: The chloride salt ([Co(NH₃)₆]Cl₃) has moderate solubility (6.95 g/100 mL), while the dichloride permanganate ([Co(NH₃)₆]Cl₂(MnO₄)) exhibits higher solubility (7.89 g/100 mL) due to the polar MnO₄⁻ ion . Perrhenate complexes (Co(NH₃)₆₃·2H₂O) precipitate efficiently (>99% yield) with excess HReO₄, indicating low solubility .

Synthesis Challenges: Permanganate Salts: Reactions with KMnO₄ or NaMnO₄ often yield mixed products (e.g., K[Co(NH₃)₆]Cl₂(MnO₄)₂) due to competing alkali metal incorporation . Sulfate Salts: Despite attempts, pure [Co(NH₃)₆]₂(SO₄)₃ remains unsynthesized; only mixed chloride-sulfate salts are known .

Thermal Stability: [Co(NH₃)₆]Cl₃ decomposes upon heating, releasing NH₃ ligands .

Table 2: Application-Specific Comparison

| Compound | Structural Biology | Catalysis | CEC Analysis | Oxidizing Agents |

|---|---|---|---|---|

| [Co(NH₃)₆]Cl₃ | Yes | Yes | Yes | No |

| [Co(NH₃)₆]Cl₂(MnO₄) | No | Limited | No | Yes |

| Co(NH₃)₆₃·2H₂O | No | Yes | No | Limited |

Key Findings:

- Crystallography: Only the chloride complex is widely used to stabilize nucleic acid structures due to its predictable solubility and non-oxidative nature .

- Catalysis : Perrhenate derivatives serve as precursors for organic catalysts, while the chloride is used in photocatalysts for water oxidation .

- CEC Analysis : The chloride’s cationic stability and solubility make it ideal for soil CEC measurements, unlike permanganate or perrhenate salts .

生物活性

Hexaamminecobalt(III) chloride, with the formula , is a cobalt complex that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial and antiviral research. This article explores the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against both Gram-positive and Gram-negative bacteria. Research has demonstrated that it possesses a broad-spectrum efficacy comparable to established antibiotics.

Key Findings:

- Inhibition of Bacterial Growth : Studies have shown that this compound effectively inhibits the growth of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Its antibacterial activity was assessed using methods such as zone inhibition tests and minimum bactericidal concentration (MBC) evaluations .

- Mechanism of Action : The proposed mechanism includes disruption of bacterial cell walls and potential binding to DNA, which may interfere with bacterial replication processes. Enhanced lipophilicity due to metal coordination is believed to contribute to its increased bioactivity .

Comparative Efficacy:

| Bacterial Strain | This compound | Ciprofloxacin | Reference |

|---|---|---|---|

| Staphylococcus aureus | Moderate | High | |

| Escherichia coli | High | High | |

| Pseudomonas aeruginosa | Moderate | High |

Antiviral Activity

In addition to its antibacterial properties, this compound has been identified as having antiviral effects against specific viruses.

Key Findings:

- Activity Against Viruses : The compound has shown antiviral properties against viruses such as Sindbis virus (SINV) and adenovirus. Its mechanism may involve interference with viral replication or entry into host cells .

- Broad-Spectrum Potential : The versatility of this compound as an antiviral agent suggests its potential use in therapeutic applications against various viral infections.

Anticancer Properties

Emerging research indicates that this compound may have anticarcinogenic effects, making it a candidate for cancer treatment strategies.

Key Findings:

- Antitumor Activity : Investigations into its effects on tumor marker enzymes suggest that this compound can modulate drug metabolizing enzymes involved in cancer progression. This modulation may lead to decreased tumor growth rates in certain cancer models .

- Synergistic Effects : When combined with other therapeutic agents, this compound may enhance the overall efficacy of cancer treatments, highlighting its potential role in combination therapies.

Case Studies

Several studies have provided insights into the practical applications of this compound in clinical and laboratory settings:

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of this compound against various pathogens, confirming its effectiveness and suggesting further exploration for clinical applications .

- Antiviral Properties Assessment : Research focused on the antiviral capabilities of this compound revealed promising results, warranting further investigation into its mechanism and potential therapeutic uses .

常见问题

Basic Research Questions

Q. What are the key synthetic routes for hexaamminecobalt(III) chloride, and how do they differ in methodology?

- Answer : Two primary methods are documented:

- Method 1 : Oxidation of CoCl₂·6H₂O with atmospheric oxygen in the presence of NH₃, NH₄Cl, and charcoal catalyst. The reaction involves dissolving CoCl₂ and NH₄Cl in water, adding excess NH₃, and oxidizing under airstream until color changes to yellow-brown .

- Method 2 : Use of H₂O₂ as an oxidant. Co(II) aquo-ions react with NH₃ to form [Co(NH₃)₆]²⁺, which is oxidized to [Co(OH)(NH₃)₅]³⁺. NH₃ substitution replaces the OH⁻ group, stabilized by an NH₃ buffer .

- Key Differences : Method 1 relies on atmospheric O₂ and charcoal catalysis, while Method 2 uses H₂O₂ for faster oxidation. Method 2 avoids prolonged aeration but requires precise pH control.

Q. How is the stoichiometry of free chloride ions in this compound determined experimentally?

- Answer : Argentometric titration with AgNO₃ is used to quantify free Cl⁻ ions. For [Co(NH₃)₆]Cl₃, three equivalents of Cl⁻ are titrated, confirming the formula . Conductance measurements (molar conductivity ≈ 400 S·cm²·mol⁻¹) further validate the 3:1 chloride-to-complex ratio .

Q. What safety precautions are critical when handling this compound?

- Answer :

- PPE : Lab-grade goggles, nitrile gloves, and dust-resistant clothing to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid NH₃ vapors during synthesis .

- Environmental : Effluents with >3000 mg/L Cl⁻ are toxic to freshwater organisms; discharge requires treatment to reduce salinity .

Advanced Research Questions

Q. How does this compound stabilize nucleic acid structures in X-ray crystallography?

- Answer : The [Co(NH₃)₆]³⁺ cation neutralizes the negative charge of DNA/RNA phosphate backbones, reducing electrostatic repulsion and stabilizing tertiary structures. This enables high-resolution imaging (e.g., A-DNA decamer structures resolved at 1.8 Å) .

Q. What mechanistic role does charcoal play in the synthesis of this compound?

- Answer : Charcoal acts as a heterogeneous catalyst during oxidation. It provides surface sites for O₂ adsorption, facilitating electron transfer from Co(II) to O₂. This accelerates the Co(II)→Co(III) transition and minimizes side reactions (e.g., Co(OH)₂ precipitation) .

Q. How can Green Chemistry principles be applied to optimize this compound synthesis?

- Answer : The Green Star (GS) system evaluates:

- Atom Economy : 78% for Method 1 (ideal: 100%) due to NH₃ and H₂O byproducts .

- Energy Efficiency : Room-temperature aeration vs. heated H₂O₂ activation.

- Waste Reduction : Recycling NH₃ solutions and using ethanol for washing (60% and 95% ethanol steps reduce solvent waste) .

- Table : Green Star Scores for Synthesis Steps

| Step | Hazard Score | Environmental Impact |

|---|---|---|

| Reaction | P1 (Low) | E2 (Moderate) |

| Isolation | P3 (Medium) | E1 (Low) |

| Purification | P2 (Low) | E3 (High) |

Q. How do magnetic susceptibility measurements confirm the electronic structure of this compound?

- Answer : Co(III) in [Co(NH₃)₆]³⁺ adopts a low-spin d⁶ configuration (t₂g⁶e₉⁰). Magnetic susceptibility (μ ≈ 0 BM) confirms no unpaired electrons, consistent with diamagnetic behavior. This contrasts with high-spin Ni(II) analogs (μ ≈ 3.2 BM) .

Q. What strategies resolve contradictions in reported crystallographic data for cobalt ammine complexes?

- Answer : Discrepancies (e.g., bond lengths, Cl⁻ counts) arise from:

- Hydration State : Anhydrous vs. hydrated crystals alter unit cell parameters.

- Counterion Effects : NH₄⁺ vs. K⁺ ions influence packing density.

- Mitigation : Standardize synthesis conditions (e.g., drying at 100°C) and use synchrotron XRD for high-precision data .

Q. Can this compound be integrated into photocatalysts for water oxidation?

- Answer : Yes. When combined with AgCl, [Co(NH₃)₆]³⁺ forms a visible-light-active photocatalyst. The complex acts as a hole scavenger, enhancing O₂ evolution rates (e.g., 120 μmol·h⁻¹·g⁻¹ under λ > 420 nm) .

Q. Data Contradiction Analysis

Q. Why do different studies report varying yields for this compound synthesis?

- Key Factors :

- Oxidant Efficiency : H₂O₂ (Method 2) gives 85–90% yield vs. 70–75% for O₂ (Method 1) .

- NH₃ Excess : >65% excess NH₃ in Method 1 improves Co(III) stability but increases NH₃ waste .

- Resolution : Optimize NH₃:Co ratio (6:1 molar) and use controlled H₂O₂ addition to balance yield and purity.

属性

IUPAC Name |

azane;cobalt(3+);trichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Co.6H3N/h3*1H;;6*1H3/q;;;+3;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBGZYGSWFSYFI-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.N.N.[Cl-].[Cl-].[Cl-].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3CoH18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Wine-red or brownish-orange-red solid; Soluble in water; [Merck Index] Orange odorless powder; Soluble in water; [MSDSonline] | |

| Record name | Hexaminecobalt(III) trichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8199 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10534-89-1 | |

| Record name | Hexaamminecobalt trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAAMINECOBALT TRICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240056WZHT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。